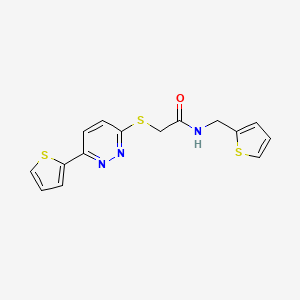

2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide

Beschreibung

2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide is a complex organic compound featuring a pyridazine ring substituted with thiophene groups

Eigenschaften

IUPAC Name |

N-(thiophen-2-ylmethyl)-2-(6-thiophen-2-ylpyridazin-3-yl)sulfanylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3OS3/c19-14(16-9-11-3-1-7-20-11)10-22-15-6-5-12(17-18-15)13-4-2-8-21-13/h1-8H,9-10H2,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIMWIMGDWQCSMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CNC(=O)CSC2=NN=C(C=C2)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3OS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide typically involves multi-step organic reactions. One common method includes the formation of the pyridazine ring followed by the introduction of thiophene groups through nucleophilic substitution reactions. The reaction conditions often involve the use of polar aprotic solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

Reduction: The pyridazine ring can be reduced under hydrogenation conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene rings.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are typical.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced pyridazine derivatives.

Substitution: Various substituted thiophene derivatives.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Research indicates that compounds similar to 2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide exhibit significant antimicrobial activity. Studies have demonstrated effectiveness against both gram-positive and gram-negative bacteria, suggesting potential as an antimicrobial agent .

Antitumor Activity

The compound has shown promise in antitumor applications. Preliminary studies indicate that it may induce cytotoxic effects in various cancer cell lines, potentially through mechanisms such as apoptosis induction or cell cycle arrest .

Anti-inflammatory Effects

In addition to its antimicrobial and antitumor properties, this compound may also modulate inflammatory pathways. Research suggests that it could provide therapeutic benefits in treating inflammatory diseases .

Case Studies

- Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of a series of thiophene-based compounds, including derivatives of 2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide. The results indicated varying degrees of microbial inhibition, with some derivatives outperforming established antibiotics .

- Antitumor Screening : Another investigation focused on the antitumor activity of structurally related compounds. The study revealed that several derivatives exhibited high inhibitory effects against specific cancer cell lines, highlighting the potential for further development in cancer therapeutics .

Wirkmechanismus

The mechanism of action of 2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The thiophene and pyridazine rings can engage in π-π stacking interactions or hydrogen bonding with the active sites of proteins, thereby modulating their activity. This compound may also interfere with cellular pathways by inhibiting key enzymes involved in metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)acetamide

- N-(thiophen-2-ylmethyl)pyridazin-3-amine

Uniqueness

2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide is unique due to the presence of both thiophene and pyridazine rings, which confer distinct electronic and steric properties. This combination enhances its potential for diverse applications in medicinal chemistry and material science, distinguishing it from other similar compounds.

Biologische Aktivität

The compound 2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide is a thioether derivative that exhibits significant potential in various biological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 347.5 g/mol. The structure includes functional groups such as thiophene, pyridazine, and acetamide, which contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C15H13N3OS |

| Molecular Weight | 347.5 g/mol |

| CAS Number | 1207025-70-4 |

The biological activity of 2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide has been linked to its interaction with various biological targets:

- Antiviral Activity : Research indicates that compounds with similar structural motifs exhibit antiviral properties by inhibiting viral replication processes. The presence of the pyridazine ring is particularly noted for enhancing antiviral efficacy against RNA viruses.

- Cytotoxic Effects : Studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The mechanism involves mitochondrial dysfunction, leading to increased reactive oxygen species (ROS) production and subsequent cell death.

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in cancer progression, such as cathepsin L, which plays a role in tumor invasion and metastasis.

Case Studies and Research Findings

Several studies have explored the biological activity of thioether derivatives similar to 2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide:

- Anticancer Activity : A study evaluated the cytotoxic effects of thiosemicarbazones on K562 leukemia cells, revealing that compounds with similar thiophene substitutions exhibited significant cell death with IC50 values ranging from 10 µM to 30 µM .

- Antiviral Studies : Another investigation highlighted that derivatives containing thiophene and pyridazine rings showed improved biological activity against viral infections, achieving effective concentrations (EC50) lower than those of standard antiviral drugs .

- Structure-Activity Relationship (SAR) : Research into SAR has indicated that modifications at the thiophene or pyridazine positions can enhance activity against specific targets, suggesting a pathway for optimizing this compound's efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.